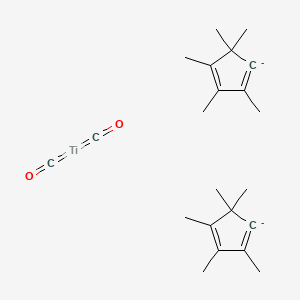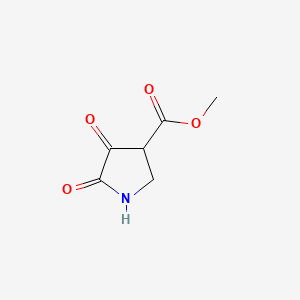
Guanosine-5'-diphosphate-rhamnose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine-5’-Diphosphate-Rhamnose is a nucleotide sugar that plays a crucial role in various biological processes. It is a purine nucleotide bound to a saccharide derivative through the terminal phosphate group. This compound is involved in glycosyltransferase reactions, which are essential for the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine-5’-Diphosphate-Rhamnose typically involves the enzymatic conversion of guanosine-5’-triphosphate and rhamnose-1-phosphate. The reaction is catalyzed by specific enzymes such as guanosine-5’-diphosphate-rhamnose pyrophosphorylase . The reaction conditions often include a buffered aqueous solution with optimal pH and temperature to ensure maximum enzyme activity.
Industrial Production Methods: Industrial production of Guanosine-5’-Diphosphate-Rhamnose can be achieved through microbial fermentation. Recombinant strains of Escherichia coli are engineered to overexpress the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Guanosine-5’-Diphosphate-Rhamnose undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. These reactions are crucial for its role in the biosynthesis of complex carbohydrates and glycoconjugates .
Common Reagents and Conditions: Common reagents used in the reactions involving Guanosine-5’-Diphosphate-Rhamnose include glycosyltransferases, oxidizing agents, and hydrolytic enzymes. The reaction conditions typically involve aqueous solutions with controlled pH and temperature to ensure optimal enzyme activity .
Major Products: The major products formed from the reactions of Guanosine-5’-Diphosphate-Rhamnose include various glycosylated compounds, such as glycoproteins and glycolipids. These products play essential roles in cellular processes, including cell signaling, adhesion, and immune response .
Scientific Research Applications
Guanosine-5’-Diphosphate-Rhamnose has numerous applications in scientific research. In chemistry, it is used as a substrate for studying glycosyltransferase reactions. In biology, it is essential for the biosynthesis of glycoconjugates, which are crucial for cell-cell communication and immune response. In the industry, it is used in the production of bioactive compounds and as a tool for metabolic engineering .
Mechanism of Action
The mechanism of action of Guanosine-5’-Diphosphate-Rhamnose involves its role as a donor of activated rhamnose in glycosylation reactions. It interacts with glycosyltransferases to transfer the rhamnose moiety to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of various glycoconjugates, which are involved in numerous biological processes .
Comparison with Similar Compounds
Guanosine-5’-Diphosphate-Rhamnose is unique compared to other nucleotide sugars due to its specific role in transferring rhamnose. Similar compounds include deoxythymidinediphosphate-L-rhamnose and uridine diphosphate-rhamnose, which also serve as donors of activated rhamnose in glycosylation reactions. Guanosine-5’-Diphosphate-Rhamnose is distinct in its structure and specific enzymatic interactions .
List of Similar Compounds:- Deoxythymidinediphosphate-L-rhamnose
- Uridine diphosphate-rhamnose
- Guanosine diphosphate mannose
properties
CAS RN |
15839-74-4 |
|---|---|
Molecular Formula |
C16H25N5O15P2 |
Molecular Weight |
589.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1 |
InChI Key |
LQEBEXMHBLQMDB-GDJBGNAASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B1175311.png)

